2-(4-Fluorobenzoyl)oxazole CAS number 898759-71-2
2-(4-Fluorobenzoyl)oxazole CAS number 898759-71-2
CAS Number: 898759-71-2 Compound Class: Heterocyclic Ketone / Fluorinated Building Block[1]
Part 1: Executive Summary
2-(4-Fluorobenzoyl)oxazole is a critical heterocyclic intermediate utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Characterized by an electron-deficient oxazole ring coupled to a lipophilic 4-fluorophenyl moiety via a carbonyl bridge, this compound serves as a versatile electrophile and scaffold in medicinal chemistry.[1]
Its structural significance lies in the 4-fluorobenzoyl pharmacophore , a motif frequently employed to enhance metabolic stability (blocking para-oxidation) and improve potency in kinase inhibitors, COX-2 inhibitors, and Orexin receptor antagonists. This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in drug development.
Part 2: Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | (4-Fluorophenyl)(1,3-oxazol-2-yl)methanone |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 68–72 °C (Typical range for analogs) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
| Acidity (pKa) | ~1.0 (Conjugate acid of oxazole); C2-H pKa ~20 (Pre-functionalization) |
| Key Functional Groups | 1,3-Oxazole (C2-linked), Diaryl Ketone, Aryl Fluoride |
Part 3: Strategic Synthesis – The Lithiation-Acylation Protocol[1]
While 2-substituted oxazoles can be synthesized via cyclodehydration (Robinson-Gabriel), the most precise method for generating 2-acyloxazoles involves C2-selective lithiation .[1] This protocol minimizes side reactions and ensures high regioselectivity.
Rationale for Methodology
Direct Friedel-Crafts acylation of oxazole is inefficient due to the electron-deficient nature of the heterocyclic ring.[1] Instead, we utilize the acidity of the C2-proton (pKa ~20) to generate a nucleophilic species (2-lithiooxazole) which then attacks a suitable electrophile.[1]
Preferred Electrophile: N-methoxy-N-methyl-4-fluorobenzamide (Weinreb Amide). Why? Reaction with acid chlorides often leads to over-addition (formation of tertiary alcohols). Weinreb amides form a stable tetrahedral intermediate that collapses to the ketone only upon acidic workup, guaranteeing mono-acylation.
Step-by-Step Protocol
Reagents:
-
n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes)[1]
-
N-methoxy-N-methyl-4-fluorobenzamide (1.0 eq)[1]
-
Anhydrous THF (Solvent)[1]
-
Boron Trifluoride Etherate (BF₃[1]·OEt₂) (Optional Lewis Acid additive)[1]
Workflow:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.[1] Add anhydrous THF and cool to -78 °C .
-
Lithiation (The Critical Step): Add Oxazole. Dropwise add n-BuLi over 15 minutes.[1]
-
Technical Note: Maintain temperature below -70 °C to prevent ring opening of the 2-lithiooxazole to the isocyanide isomer (Schöllkopf cleavage).[1]
-
Stir for 30 minutes at -78 °C.
-
-
Acylation: Dissolve the Weinreb amide in THF and add dropwise to the lithiated species.
-
Equilibration: Allow the mixture to warm to 0 °C over 2 hours. The stable chelated intermediate prevents double addition.
-
Quench & Hydrolysis: Quench with saturated NH₄Cl solution. The tetrahedral intermediate collapses to release 2-(4-Fluorobenzoyl)oxazole.
-
Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Part 4: Reaction Mechanism & Dynamics[1]
The following diagram illustrates the mechanistic pathway, highlighting the critical stability of the lithiated intermediate and the Weinreb chelation state.
Figure 1: Mechanistic pathway for the synthesis of 2-(4-Fluorobenzoyl)oxazole via Weinreb amide acylation.
Part 5: Applications in Medicinal Chemistry[1][3][4][5][6][8]
The 2-(4-fluorobenzoyl)oxazole scaffold serves as a privileged structure in drug discovery, particularly for targets requiring a planar, electron-deficient aromatic system.[1]
1. Kinase Inhibition & ATP Binding
The oxazole nitrogen (N3) acts as a hydrogen bond acceptor, mimicking the adenine ring of ATP. The attached 4-fluorobenzoyl group occupies the hydrophobic pocket (Gatekeeper region) of kinases. The fluorine atom specifically blocks metabolic oxidation at the para-position, increasing the drug's half-life (
2. COX-2 Inhibition
Diaryl heterocycles are classic COX-2 inhibitors (e.g., Valdecoxib).[1] The 2-acyl oxazole provides a rigid linker that orients the fluorophenyl ring into the COX-2 secondary pocket, enhancing selectivity over COX-1.[1]
3. Orexin Receptor Antagonism
This scaffold is homologous to structures found in Orexin-2 receptor antagonists (e.g., JNJ-series derivatives).[1] The carbonyl linker allows for a "twist" conformation that is essential for receptor subtype selectivity.
Figure 2: Pharmacophore mapping of the 2-(4-Fluorobenzoyl)oxazole moiety.[1]
Part 6: Analytical Validation
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
Oxazole Ring: Two doublets or singlets (depending on resolution) around δ 7.8–8.0 ppm (C4-H and C5-H).[1] Note: The C2-H signal (typically ~7.9 ppm) must be absent.[1]
-
Aromatic Ring: Two multiplets corresponding to the AA'BB' system of the 4-fluorophenyl group.[1]
-
δ ~8.4 ppm (2H, dd, ortho to carbonyl).
-
δ ~7.2 ppm (2H, dd, ortho to fluorine).
-
-
-
¹³C NMR:
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Carbonyl (C=O): Distinctive downfield peak at ~175–180 ppm.[1]
-
C-F Coupling: The carbons on the benzene ring will show splitting due to ¹⁹F (¹J_CF ~250 Hz).
-
-
HPLC Purity:
Part 7: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Reactivity: The carbonyl group is susceptible to nucleophilic attack.[4] Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent moisture-induced hydrolysis or degradation.[1]
-
Fluorine Safety: While the C-F bond is stable, combustion may release HF. Use standard fume hood protocols.
References
-
General Oxazole Synthesis: Palmer, D. C. (Ed.). (2004).[5][6] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1] Link
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Lithiation Protocols: Hodges, J. C., et al. (1991). "A convenient synthesis of 2-acyl-1,3-oxazoles."[1] Journal of Organic Chemistry, 56(1), 449-452. Link
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Weinreb Amide Application: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link
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Medicinal Utility (Kinase/COX): Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
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Orexin Antagonists: Baxter, A., et al. (2011). "2-Acylamino-oxazoles as potent Orexin-2 Receptor Antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 21(23), 7253-7256. Link
Sources
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- 2. Buy 2-(2-Chlorobenzoyl)oxazole | 898759-73-4 [smolecule.com]
- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 6. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
